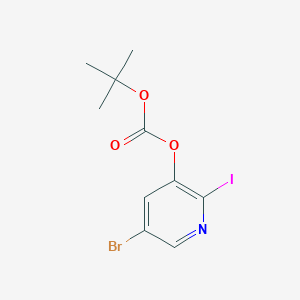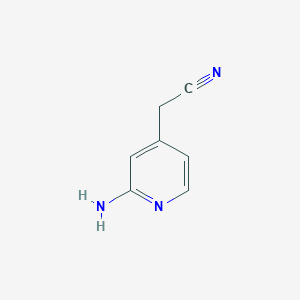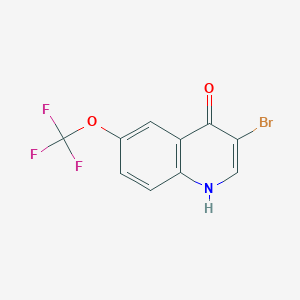
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline
Übersicht
Beschreibung
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a useful research compound. Its molecular formula is C10H5BrF3NO2 and its molecular weight is 308.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformation
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline is a compound that has been explored in the context of chemical synthesis and transformations. Lamberth et al. (2014) described the use of 2,2,3-Tribromopropanal in the synthesis of 3-bromoquinolin-6-ols, which are closely related to this compound. This process involved the transformation of diversely substituted anilines into 3-bromoquinolines, which could then carry additional substituents at specific positions (Lamberth et al., 2014).
Biological Applications
In the realm of biology, derivatives of this compound have been synthesized and evaluated for their biological activity. Perković et al. (2016) discussed the synthesis of novel compounds with primaquine and hydroxyl or halogen substituted benzene moieties bridged by urea or bis-urea functionalities. These compounds, including derivatives of this compound, showed notable antiproliferative effects against cancer cell lines and high antioxidant activity in assays (Perković et al., 2016).
Photolabile Protecting Groups
The compound has also been examined in the context of photolabile protecting groups. Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on a brominated hydroxyquinoline, similar in structure to this compound. This group exhibited greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).
Diversity-Oriented Synthesis
Wang et al. (2007) highlighted the diversity-oriented synthesis of biologically active quinolin-2(1H)-ones using a related compound, 3-bromo-4-trifloxy-quinolin-2(1H)-one. This synthesis involved palladium-catalyzed site-selective coupling reactions, showcasing the versatility of brominated hydroxyquinolines in creating diverse biologically active molecules (Wang et al., 2007).
Biochemische Analyse
Biochemical Properties
3-Bromo-4-hydroxy-6-trifluoromethoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This interaction can modulate the activity of these kinases, thereby affecting various signaling pathways within the cell. Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival . By altering the activity of key proteins in this pathway, this compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of specific genes, leading to changes in protein synthesis and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and proteins . This binding can either inhibit or activate the target biomolecule, depending on the nature of the interaction. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate binding and subsequent phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression . These changes can have significant implications for the interpretation of experimental results and the design of future studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur . It is crucial to carefully control the dosage of this compound in experimental studies to avoid adverse effects and ensure accurate results.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . These interactions can alter the levels of key metabolites, affecting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is determined by specific targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For instance, this compound can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . Additionally, it can be targeted to the mitochondria, influencing cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
3-bromo-6-(trifluoromethoxy)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO2/c11-7-4-15-8-2-1-5(17-10(12,13)14)3-6(8)9(7)16/h1-4H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIHWAFZDYHXDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671093 | |
| Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065087-86-6 | |
| Record name | 3-Bromo-6-(trifluoromethoxy)-4-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065087-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-6-(trifluoromethoxy)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60671093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B1371660.png)
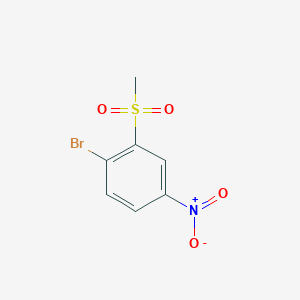
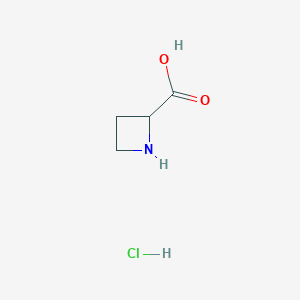
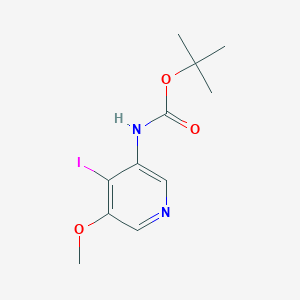
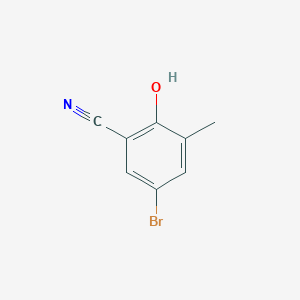

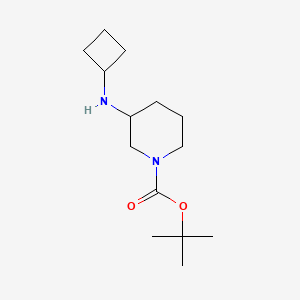
![5-[4-(Methylthio)benzyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1371674.png)
